2,2'-(Sulphonylbis((2-bromo-4,1-phenylene)oxy))bisethanol

Flame retardancy Polymer additives Halogen content

2,2'-(Sulphonylbis((2-bromo-4,1-phenylene)oxy))bisethanol (CAS 93859-22-4) is a dibrominated aromatic sulfone diol with the molecular formula C16H16Br2O6S and a molecular weight of 496.17 g/mol. It belongs to the class of brominated bisphenol S bis(hydroxyethyl ether) derivatives, structurally characterized by a central sulfonyl bridge connecting two 2-bromo-4-(2-hydroxyethoxy)phenyl moieties.

Molecular Formula C16H16Br2O6S
Molecular Weight 496.2 g/mol
CAS No. 93859-22-4
Cat. No. B12672087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-(Sulphonylbis((2-bromo-4,1-phenylene)oxy))bisethanol
CAS93859-22-4
Molecular FormulaC16H16Br2O6S
Molecular Weight496.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)OCCO)Br)Br)OCCO
InChIInChI=1S/C16H16Br2O6S/c17-13-9-11(1-3-15(13)23-7-5-19)25(21,22)12-2-4-16(14(18)10-12)24-8-6-20/h1-4,9-10,19-20H,5-8H2
InChIKeyQKJNRQLFZACAMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-(Sulphonylbis((2-bromo-4,1-phenylene)oxy))bisethanol (CAS 93859-22-4): Procurement-Relevant Chemical Identity and Class Context


2,2'-(Sulphonylbis((2-bromo-4,1-phenylene)oxy))bisethanol (CAS 93859-22-4) is a dibrominated aromatic sulfone diol with the molecular formula C16H16Br2O6S and a molecular weight of 496.17 g/mol . It belongs to the class of brominated bisphenol S bis(hydroxyethyl ether) derivatives, structurally characterized by a central sulfonyl bridge connecting two 2-bromo-4-(2-hydroxyethoxy)phenyl moieties . This compound is catalogued under EINECS number 299-359-6 and is described in chemical databases as a specialty organic intermediate with potential utility in polymer chemistry and materials science . Unlike its more heavily halogenated analogs, this compound carries exactly one bromine substituent ortho to the ether linkage on each aromatic ring, a regiochemical feature that is critical to its differential properties .

Procurement Risk Alert: Why 2,2'-(Sulphonylbis((2-bromo-4,1-phenylene)oxy))bisethanol Cannot Be Interchanged with In-Class Tetrabromo or Non-Halogenated Analogs


Within the sulfonylbis(phenyleneoxy)bisethanol chemical family, the number and position of bromine substituents critically determine thermal stability, polymer compatibility, flame retardant efficacy, and environmental persistence [1]. The tetrabromo analog (CAS 53714-39-9) carries four bromine atoms with a bromine content of approximately 48.9 wt%, while the target compound carries only two bromines (approximately 32.2 wt% Br), yielding a fundamentally different balance between flame retardancy and physical loading requirements in formulated products [1]. The non-brominated analog (CAS 27205-03-4) lacks flame retardant functionality entirely and serves a distinct role as a polymer modifier or UV stabilizer intermediate . The dichloro analogs (e.g., CAS 91198-38-8) introduce chlorine-based flame retardant chemistry with different decomposition temperatures and corrosion profiles compared to bromine, making them unsuitable as direct drop-in replacements . These class members cannot be freely interchanged because each substitution pattern produces a unique combination of halogen release temperature, melt compatibility, and regulatory profile [1].

Quantitative Comparative Evidence for 2,2'-(Sulphonylbis((2-bromo-4,1-phenylene)oxy))bisethanol vs. Closest Analogs


Bromine Content and Theoretical Flame Retardant Efficiency: Dibromo vs. Tetrabromo Analog

The target compound contains two bromine atoms per molecule, yielding a calculated bromine content of 32.2 wt% (2 × 79.90 g/mol Br ÷ 496.17 g/mol), which is substantially lower than the 48.9 wt% bromine content of the tetrabromo analog CAS 53714-39-9 (4 × 79.90 ÷ 653.96 g/mol). In brominated flame retardant theory, flame inhibition efficacy in the gas phase scales with bromine radical release, but higher bromine content also increases additive loading, density, and potential environmental persistence [1]. The dibromo variant offers a differentiated balance: lower bromine loading per unit mass may allow higher additive incorporation without exceeding processing viscosity limits or final part density specifications .

Flame retardancy Polymer additives Halogen content

Computed Physicochemical Property Comparison: Density and Boiling Point vs. Tetrabromo Analog

The target compound (CAS 93859-22-4) exhibits a computed density of 1.734 g/cm³ and a boiling point of 652.69°C at 760 mmHg . In contrast, the tetrabromo analog (CAS 53714-39-9) shows a significantly higher computed density of 2.1 ± 0.1 g/cm³ and a boiling point of 700.8 ± 60.0°C . The lower density of the dibromo compound (17% lower than the tetrabromo analog) is directly relevant to formulated product weight and melt processing behavior, while the lower boiling point suggests earlier volatilization and potentially different thermal degradation pathways .

Physicochemical properties Processability Formulation design

Regiochemical Differentiation: ortho-Monobromo Substitution Pattern vs. ortho,ortho'-Dibromo Substitution in Tetrabromo Analog

The target compound features bromine exclusively at the 2-position (ortho to the ether oxygen) on each phenyl ring, leaving the 6-position unsubstituted. The tetrabromo analog (CAS 53714-39-9) is substituted with bromine at both the 2- and 6-positions (ortho and ortho' to the ether oxygen) on each ring . This regiochemical difference has several implications: (1) the dibromo compound retains a free ring position available for further electrophilic substitution or cross-coupling chemistry, whereas the tetrabromo compound is sterically and electronically saturated at the ortho positions; (2) photodegradation studies on structurally related tetrabromobisphenol S (TBBPS) indicate that ortho-bromine substituents are critical determinants of photoreactivity, with four ortho-bromines conferring high photolability [1]. The dibromo compound, with only two ortho-bromines, is expected to exhibit different environmental persistence and photodegradation kinetics [1].

Regiochemistry Reactivity Environmental fate Derivatization

Hydroxyethyl Functionality and Polymer Incorporation Potential: Comparison with Non-Ethoxylated Brominated Bisphenol S

The target compound carries two terminal primary alcohol groups (hydroxyethyl ethers), classifying it as a diol monomer capable of incorporation into condensation polymers (e.g., polyesters, polycarbonates, polyurethanes) [1]. In contrast, tetrabromobisphenol S (TBBPS, CAS 39635-79-5), a widely used brominated flame retardant, lacks ethoxy linkers and carries phenolic -OH groups directly on the aromatic rings, resulting in different reactivity and polymer compatibility . The ethoxy spacer in the target compound provides conformational flexibility and may improve compatibility with aliphatic polyester segments compared to directly attached phenolic groups. Research on analogous sulfone-containing polyphosphates demonstrates that bis[4-(β-hydroxyethoxy)phenyl]sulfone (HEPS, the non-brominated scaffold) can be successfully incorporated into polymer backbones via low-temperature polycondensation, yielding materials with glass transition temperatures between 128–173°C and limiting oxygen index (LOI) values of 30–65 when combined with phosphorus comonomers [2]. The brominated derivative would be expected to further enhance flame retardancy through synergistic Br-P mechanisms [2].

Polymer chemistry Reactive flame retardants Diol monomers

Evidence-Based Application Scenarios for 2,2'-(Sulphonylbis((2-bromo-4,1-phenylene)oxy))bisethanol (CAS 93859-22-4)


Reactive Flame-Retardant Diol Monomer for Condensation Polymers Requiring Moderate Bromine Loading

The target compound's diol functionality and 32.2 wt% bromine content make it a candidate reactive comonomer for polyester, polycarbonate, or polyurethane formulations where covalent incorporation of the flame retardant is required to prevent additive migration [1]. Compared to the tetrabromo analog (48.9 wt% Br), the lower bromine content of the target compound may allow higher molar incorporation into the polymer backbone to achieve equivalent flame retardancy (e.g., LOI > 25) while maintaining better mechanical properties due to reduced plasticization from excess halogen loading [1][2]. This scenario is supported by the demonstrated use of the non-brominated HEPS scaffold in polyphosphate synthesis yielding LOI values of 30–65 [2].

Synthetic Intermediate Leveraging the Free 6-Position for Further Functionalization

The presence of an unsubstituted 6-position on each aromatic ring (ortho' to the ether oxygen) provides a synthetic handle not available in the tetrabromo analog [1]. This enables further electrophilic aromatic substitution reactions—such as nitration, sulfonation, or halogenation—to produce asymmetric or higher-order derivatives. Additionally, the free position may enable Pd-catalyzed cross-coupling chemistry (e.g., Suzuki or Buchwald-Hartwig reactions) for the introduction of functional groups, making this compound a versatile building block for library synthesis of brominated sulfone derivatives [1].

Flame-Retardant Additive for Weight-Sensitive Polymer Applications

With a density of 1.734 g/cm³—17% lower than the tetrabromo analog's 2.1 g/cm³—the target compound may be preferentially selected for weight-critical applications such as aerospace interiors, automotive components, or portable electronic housings [1][2]. The lower density translates directly to reduced formulated part weight at equivalent volume loading. Furthermore, the lower boiling point (652.69°C vs. 700.8°C) suggests a potentially different thermal degradation profile that may be advantageous in polymers processed at lower melt temperatures [2].

Environmental Fate Research Standard for Dibrominated Bisphenol S Derivatives

As a structurally defined dibromo congener of the bisphenol S bis(hydroxyethyl ether) family, this compound can serve as an analytical reference standard for environmental monitoring studies investigating the occurrence, transformation, and fate of brominated flame retardant derivatives in soil, water, and biota [1]. Its distinct regiochemistry (2-bromo substitution only) and molecular mass (496.17 g/mol) differentiate it from tetrabromo and non-brominated analogs in LC-MS/MS and GC-MS analyses [1]. This application is particularly relevant given growing regulatory interest in novel brominated bisphenol S congeners identified in contaminated soils near chemical industrial parks [1].

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